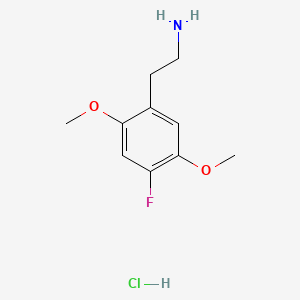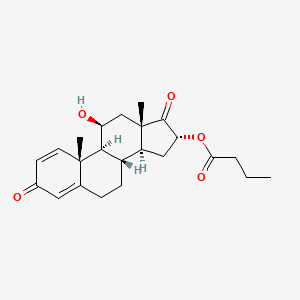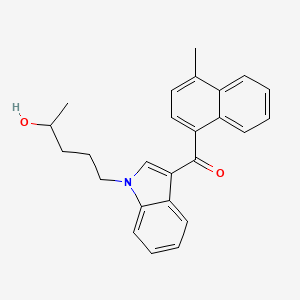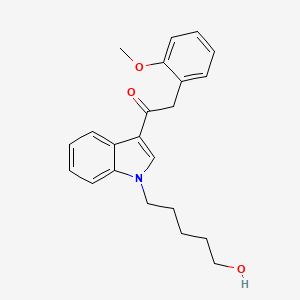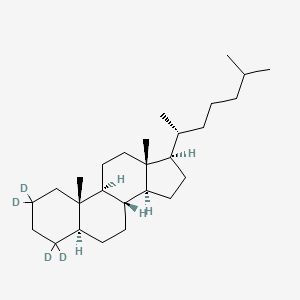
(S)-Metoprolol-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Metoprolol-d7 is a deuterated form of the beta-blocker drug Metoprolol, which is commonly used to treat cardiovascular diseases. The deuterated form is used in scientific research to study the metabolism, pharmacokinetics, and pharmacodynamics of the drug.
Wirkmechanismus
(S)-Metoprolol-d7 works by blocking the beta-1 adrenergic receptors in the heart, which reduces the heart rate and blood pressure. The deuterated form has the same mechanism of action as Metoprolol, but its deuterated structure allows for easier detection and quantification in scientific research.
Biochemical and Physiological Effects:
(S)-Metoprolol-d7 has similar biochemical and physiological effects as Metoprolol. It reduces the heart rate and blood pressure, which can be beneficial for patients with cardiovascular diseases. It also has potential side effects, such as fatigue, dizziness, and shortness of breath.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-Metoprolol-d7 in lab experiments include its deuterated structure, which allows for easier detection and quantification in mass spectrometry-based assays. It also provides a more accurate measurement of drug levels in biological samples, which is important for drug development and clinical trials. The limitations of using (S)-Metoprolol-d7 include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for (S)-Metoprolol-d7 research. One direction is to investigate the pharmacokinetics and pharmacodynamics of the drug in different patient populations, such as elderly or pediatric patients. Another direction is to study the drug-drug interactions of (S)-Metoprolol-d7 with other drugs commonly used in cardiovascular disease treatment. Additionally, research can be conducted to investigate the potential use of (S)-Metoprolol-d7 in other disease areas, such as anxiety disorders or migraine headaches.
Conclusion:
(S)-Metoprolol-d7 is a deuterated form of the beta-blocker drug Metoprolol, which is commonly used to treat cardiovascular diseases. The deuterated form is used in scientific research to study the metabolism, pharmacokinetics, and pharmacodynamics of the drug. It has the same mechanism of action as Metoprolol, but its deuterated structure allows for easier detection and quantification in scientific research. The advantages of using (S)-Metoprolol-d7 in lab experiments include its deuterated structure, which allows for more accurate measurement of drug levels in biological samples. There are several future directions for (S)-Metoprolol-d7 research, including investigating its use in other disease areas and studying its drug-drug interactions.
Synthesemethoden
(S)-Metoprolol-d7 can be synthesized by the deuteration of Metoprolol using deuterated reagents. The synthesis process involves the replacement of hydrogen atoms with deuterium atoms, resulting in the formation of (S)-Metoprolol-d7. The deuterated form has a higher molecular weight than Metoprolol, which allows for easier detection and quantification in scientific research.
Wissenschaftliche Forschungsanwendungen
(S)-Metoprolol-d7 is used in scientific research to study the metabolism, pharmacokinetics, and pharmacodynamics of Metoprolol. It is also used to investigate drug-drug interactions and drug metabolism pathways. The deuterated form is used in mass spectrometry-based assays to quantify drug levels in biological samples, which is important for drug development and clinical trials.
Eigenschaften
CAS-Nummer |
1292906-91-2 |
|---|---|
Produktname |
(S)-Metoprolol-d7 |
Molekularformel |
C15H25NO3 |
Molekulargewicht |
274.412 |
IUPAC-Name |
(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1/i1D3,2D3,12D |
InChI-Schlüssel |
IUBSYMUCCVWXPE-BDVYYODNSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
Synonyme |
(2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7; _x000B_(-)-Metoprolol-d7; (S)-(-)-Metoprolol-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)
![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)
